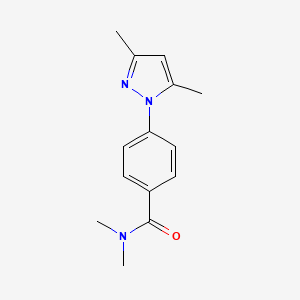![molecular formula C20H22N4O3S B7535264 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea, also known as BCI-121, is a small molecule inhibitor that has been extensively studied for its potential therapeutic application in various diseases. The compound is known to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and c-Kit, which are implicated in the pathogenesis of several diseases.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. The compound exhibits a high degree of selectivity towards JAK2, FLT3, and c-Kit kinases, which are known to play a critical role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea has been shown to exhibit potent inhibitory activity against JAK2, FLT3, and c-Kit kinases, which are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea is its potent inhibitory activity against JAK2, FLT3, and c-Kit kinases, which are implicated in the pathogenesis of various diseases. The compound exhibits a high degree of selectivity towards these kinases, which makes it an attractive candidate for therapeutic application. However, the limitations of 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea include its poor solubility and bioavailability, which may limit its efficacy in vivo.
Orientations Futures
Several future directions for the research and development of 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea can be identified. These include the optimization of the synthesis method to improve the yield and purity of the compound, the development of more potent and selective analogs of 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea, and the evaluation of the compound's efficacy in preclinical and clinical studies. Additionally, the potential application of 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea in combination with other therapeutic agents should also be explored to enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea involves a series of chemical reactions that include the condensation of 4-(4-hydroxypiperidin-1-yl)aniline with 4-methoxy-1,3-benzothiazol-2-amine in the presence of a coupling agent, followed by the reaction with isocyanate. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea has been extensively studied for its potential therapeutic application in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and c-Kit, which are implicated in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
1-[4-(4-hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-27-16-3-2-4-17-18(16)22-20(28-17)23-19(26)21-13-5-7-14(8-6-13)24-11-9-15(25)10-12-24/h2-8,15,25H,9-12H2,1H3,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQLMIPTDXHLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3=CC=C(C=C3)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)

![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7535203.png)
![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)
![N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide](/img/structure/B7535218.png)
![2-(Oxolan-2-ylmethoxy)-1-[4-(2-phenylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7535222.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)


![1-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B7535265.png)
![Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea](/img/structure/B7535275.png)
